2-Isocyanatopyridine

Description

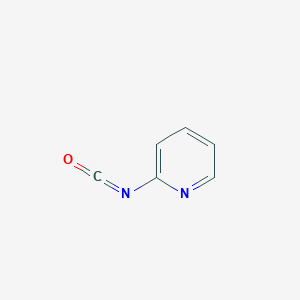

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanatopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c9-5-8-6-3-1-2-4-7-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIGSPBMMQWNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341984 | |

| Record name | 2-Isocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4737-19-3 | |

| Record name | 2-Isocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isocyanatopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isocyanatopyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isocyanatopyridine (CAS No. 4737-19-3), also known as 2-pyridyl isocyanate, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] Its unique bifunctional nature, combining the nucleophilic susceptibility of the isocyanate group with the coordination and reactivity characteristics of the pyridine ring, renders it a valuable reagent for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the core properties, synthesis, safe handling, and key applications of this compound, with a focus on its utility in the development of pharmacologically active compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4737-19-3 | [1][2][3][4] |

| Molecular Formula | C₆H₄N₂O | [1][2][3] |

| Molecular Weight | 120.11 g/mol | [1][2][3] |

| Appearance | Pale purple to light grey solid | [1] |

| Melting Point | 220-224 °C | [1] |

| Boiling Point (Predicted) | 181.9 ± 13.0 °C | |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Storage Conditions | -20°C, under inert atmosphere | [3] |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band characteristic of the isocyanate group (-N=C=O) asymmetric stretch, typically appearing in the region of 2250-2280 cm⁻¹. Other significant absorptions include those corresponding to the pyridine ring C=N and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the isocyanate group.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals. The carbon of the isocyanate group will resonate at a characteristic downfield shift. The chemical shifts of the five pyridine ring carbons will also be informative for structural confirmation.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information, often involving the loss of the NCO group or fragmentation of the pyridine ring.

Synthesis of this compound

The most common and direct laboratory-scale synthesis of this compound involves the reaction of 2-aminopyridine with a phosgene equivalent, such as phosgene gas or, more safely, triphosgene (bis(trichloromethyl) carbonate).

Experimental Protocol: Synthesis from 2-Aminopyridine using Triphosgene

This protocol outlines a representative procedure for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves toxic reagents and byproducts.

Materials:

-

2-Aminopyridine

-

Triphosgene

-

Anhydrous Toluene or Dichloromethane

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and an inert gas inlet is assembled and flame-dried.

-

Reagent Preparation: A solution of 2-aminopyridine in anhydrous toluene is prepared in the reaction flask under a positive pressure of inert gas.

-

Addition of Triphosgene: A solution of triphosgene in anhydrous toluene is added dropwise to the stirred solution of 2-aminopyridine at 0°C (ice bath).

-

Base Addition: After the addition of triphosgene is complete, triethylamine is added dropwise to the reaction mixture at 0°C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the N-H stretch of the starting amine and appearance of the N=C=O stretch of the product).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The triethylamine hydrochloride salt is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield this compound.

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The isocyanate functional group is a highly reactive electrophile that readily undergoes addition reactions with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and unstable carbamic acids (which subsequently decarboxylate to amines), respectively. This reactivity is the cornerstone of its utility in constructing larger, more complex molecules.

Caption: General reactivity of this compound.

In the pharmaceutical industry, this compound serves as a critical intermediate in the synthesis of various biologically active compounds. Notably, it has been utilized in the preparation of:

-

Benzothiazole analogues: These compounds have been investigated as potent and selective inhibitors of the p56lck tyrosine kinase, a target for immunosuppressive and anti-inflammatory therapies.[1][2][3]

-

Ergoline derivatives: These have been synthesized as antagonists of the chemokine receptor CXCR3, which is implicated in inflammatory diseases.[1][3]

The pyridine nitrogen in this compound can also participate in reactions, act as a ligand for metal catalysts, or be protonated to modify the solubility and pharmacokinetic properties of the final molecule.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the concentration in the air exceeds exposure limits, a NIOSH-approved respirator is required.

Handling and Storage:

-

Handle under an inert atmosphere to prevent reaction with moisture.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is -20°C.[3]

-

Keep away from incompatible materials such as water, alcohols, and strong bases.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Its well-defined reactivity, coupled with the inherent properties of the pyridine scaffold, provides a powerful tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in the laboratory.

References

-

TradingChem.com. This compound CAS # 4737-19-3. [Link]

-

PubChem. This compound | C6H4N2O | CID 577567. [Link]

Sources

An In-Depth Technical Guide to 2-Isocyanatopyridine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

2-Isocyanatopyridine is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Characterized by its highly reactive isocyanate functional group appended to a pyridine scaffold, this molecule serves as a critical intermediate for the synthesis of a diverse array of complex molecular architectures. Its utility is primarily derived from the electrophilic nature of the isocyanate carbon, which readily undergoes nucleophilic attack to form stable urea, carbamate, and thiocarbamate linkages. This guide provides a comprehensive overview of the fundamental molecular properties, a detailed synthetic protocol, mechanistic insights into its reactivity, and a review of its validated applications in the development of targeted therapeutics, particularly kinase inhibitors and chemokine receptor antagonists.

Core Molecular Profile of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe utilization in a research setting. This compound is a well-characterized compound with established identifiers and properties.

Chemical Identity and Structure

The structure consists of a pyridine ring substituted at the 2-position with an isocyanate group (-N=C=O).

-

IUPAC Name: this compound

-

Canonical SMILES: C1=CC=NC(=C1)N=C=O[1]

-

InChI Key: CUIGSPBMMQWNLR-UHFFFAOYSA-N[1]

Physicochemical and Safety Data

Quantitative data for this compound are summarized in the tables below for ease of reference.

Table 1: Key Identifiers and Molecular Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₄N₂O | [1][2][3][4] |

| Molecular Weight | 120.11 g/mol | [1][2][3][4] |

| CAS Number | 4737-19-3 | [1][2][3] |

| Appearance | Pale Purple to Light Grey Solid |[2][5] |

Table 2: Physical and Safety Properties

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 220-224 °C | [2][5] |

| Boiling Point | 181.9 ± 13.0 °C (Predicted) | [5][6] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2][5] |

| Storage Temperature | -20°C, under inert atmosphere | [2][5] |

| Primary Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation |[1][2] |

Synthesis of this compound via Curtius Rearrangement

The most reliable and common laboratory-scale synthesis of this compound is achieved through the Curtius rearrangement.[2][7] This powerful transformation converts a carboxylic acid derivative into an isocyanate with the retention of stereochemistry, proceeding through an acyl azide intermediate.[5][6] The precursor for this synthesis is picolinic acid (pyridine-2-carboxylic acid).

Mechanistic Rationale

The synthesis is a two-step process. First, the carboxylic acid is activated, typically by conversion to an acyl chloride, which then reacts with an azide salt (e.g., sodium azide) to form picolinoyl azide. Second, upon gentle heating, the picolinoyl azide undergoes a concerted rearrangement, losing dinitrogen gas (N₂) to form the this compound product. The concerted nature of the rearrangement avoids the formation of a discrete, high-energy nitrene intermediate.[2]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]

A Comprehensive Technical Guide to 2-Isocyanatopyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-isocyanatopyridine, a pivotal heterocyclic building block in modern medicinal chemistry. From its fundamental properties and synthesis to its strategic application in the development of targeted therapeutics, this document serves as a comprehensive resource for researchers in organic synthesis and drug discovery.

Nomenclature and Physicochemical Properties

This compound is a versatile reagent characterized by the presence of a highly reactive isocyanate functional group attached to the second position of a pyridine ring.

Synonyms and Identification

For clarity and comprehensive literature searching, it is essential to be familiar with the various synonyms for this compound.

| Preferred Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 2-Pyridyl Isocyanate, Picolinyl Isocyanate, Pyridin-2-yl Isocyanate, Isocyanic Acid 2-Pyridyl Ester | 4737-19-3 | C₆H₄N₂O | 120.11 g/mol |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Appearance | Pale purple to light grey solid | |

| Melting Point | 220-224 °C | |

| Boiling Point (Predicted) | 181.9 ± 13.0 °C | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| Storage Temperature | -20°C Freezer |

Synthesis of this compound: The Curtius Rearrangement

The most common and effective method for the synthesis of this compound is the Curtius rearrangement of picolinoyl azide. This reaction proceeds through a nitrene intermediate, which rearranges to the stable isocyanate. The rearrangement can be induced either thermally or photochemically.[1]

Synthetic Workflow

The overall synthetic strategy involves a two-step process starting from the readily available picolinic acid.

Caption: Synthesis of this compound from picolinic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Picolinoyl Azide

This procedure is adapted from standard methods for the formation of acyl azides from carboxylic acids.

-

Acid Chloride Formation: To a solution of picolinic acid (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., to 40-50 °C) until the evolution of gas ceases and the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The excess thionyl chloride or oxalyl chloride and the solvent are removed under reduced pressure to yield the crude picolinoyl chloride, which is often used in the next step without further purification.

-

Azide Formation: The crude picolinoyl chloride is dissolved in an anhydrous aprotic solvent like acetone or tetrahydrofuran (THF).

-

The solution is cooled to 0 °C, and a solution of sodium azide (1.5 equivalents) in a minimal amount of water is added dropwise with vigorous stirring.

-

The reaction is stirred at 0 °C for 1-2 hours. The formation of the acyl azide can be monitored by IR spectroscopy by the appearance of a strong azide stretch around 2140 cm⁻¹.

-

Upon completion, the reaction mixture is diluted with cold water and extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The organic layer is washed with cold brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed under reduced pressure at low temperature to afford picolinoyl azide. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and friction.

Step 2: Synthesis of this compound via Thermolysis

-

The crude picolinoyl azide is dissolved in a high-boiling, inert solvent such as toluene or xylene.

-

The solution is heated to reflux (typically 80-110 °C) to induce the Curtius rearrangement. The progress of the reaction can be monitored by the disappearance of the acyl azide peak and the appearance of the isocyanate peak (~2260 cm⁻¹) in the IR spectrum.

-

The rearrangement is typically complete within 1-3 hours, accompanied by the evolution of nitrogen gas.

-

After cooling, the solvent can be removed under reduced pressure to yield crude this compound.

-

Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis.

| Spectroscopy | Key Features |

| ¹H NMR | Complex aromatic multiplets are expected in the range of δ 7.0-8.5 ppm. The proton ortho to the nitrogen and the isocyanate group will likely be the most deshielded. |

| ¹³C NMR | The isocyanate carbon (N=C=O) is expected to appear around δ 120-130 ppm. The pyridine ring carbons will appear in the aromatic region (δ 120-150 ppm). |

| IR (Infrared) | A strong, characteristic absorption band for the isocyanate group (-N=C=O) is observed around 2260 cm⁻¹.[1] |

Reactivity and Mechanistic Insights

The isocyanate group of this compound is a highly electrophilic species, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles to form stable adducts.

-

Alcohols: Reaction with alcohols yields carbamates.

-

Amines: Reaction with primary or secondary amines forms ureas.

-

Water: Hydrolysis of the isocyanate initially forms an unstable carbamic acid, which then decarboxylates to yield 2-aminopyridine.

The general mechanism involves the nucleophilic attack of the heteroatom (oxygen or nitrogen) of the nucleophile on the electrophilic carbon of the isocyanate group.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several classes of biologically active molecules, particularly kinase inhibitors and receptor antagonists.

p56lck Inhibitors for Autoimmune Diseases

The lymphocyte-specific kinase (Lck) is a tyrosine kinase that plays a critical role in T-cell activation.[2][3][4] Dysregulation of Lck signaling is implicated in autoimmune diseases. This compound is a crucial building block for the synthesis of potent p56lck inhibitors, such as those based on a benzothiazole anilide scaffold.[5]

Example: Synthesis of BMS-350751 Analogues

A key step in the synthesis of this class of inhibitors involves the reaction of this compound with an aminobenzothiazole derivative to form a urea linkage.

Caption: Synthetic route to benzothiazole anilide p56lck inhibitors.

Lck Signaling Pathway

The inhibition of Lck blocks the downstream signaling cascade that leads to T-cell activation, proliferation, and cytokine release, thereby mitigating the inflammatory response in autoimmune disorders.

Caption: Simplified Lck signaling pathway in T-cell activation.

CXCR3 Antagonists for Inflammatory Diseases

The chemokine receptor CXCR3 and its ligands are key mediators of T-cell trafficking to sites of inflammation.[6][7][8][9] Antagonists of CXCR3 have therapeutic potential in various inflammatory and autoimmune diseases. This compound has been utilized in the synthesis of novel CXCR3 antagonists.

CXCR3 Signaling Pathway

By blocking the interaction of chemokines with CXCR3, these antagonists prevent the chemotaxis of immune cells, thereby reducing inflammation.

Caption: Simplified CXCR3 signaling pathway leading to chemotaxis.

Handling, Storage, and Safety

This compound is a reactive and potentially hazardous chemical that requires careful handling.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. A freezer at -20 °C is recommended for long-term storage to prevent degradation.[10]

-

Safety: this compound is harmful if swallowed and causes skin and eye irritation.[11] It is also a suspected respiratory irritant. Refer to the Safety Data Sheet (SDS) for complete safety information before use.

Conclusion

This compound is a valuable and highly reactive building block in organic synthesis, with significant applications in the field of drug discovery. Its ability to readily form urea and carbamate linkages makes it an ideal reagent for introducing the pyridyl moiety into complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the development of novel therapeutics targeting a range of diseases.

References

- Minguet, S., Wössner, N., Uleri, E., & Stepanek, O. (2025).

- ASH Publications. (n.d.). CXCR3-mediated chemotaxis of human T cells is regulated by a Gi- and phospholipase C–dependent pathway and not via activation of MEK/p44/p42 MAPK nor Akt/PI-3 kinase. Blood.

- Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy. (n.d.). PMC.

- Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Rel

- CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor. (n.d.). PMC.

- MDPI. (n.d.).

- The role of CXCR3 and its ligands in cancer. (n.d.). Frontiers.

- ResearchGate. (n.d.).

- Semantic Scholar. (n.d.).

- ResearchGate. (n.d.).

- PubMed. (n.d.). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors.

- Scribd. (n.d.). Discovery of 2-Amino-Heteroaryl-Benzothiazole-6-Anilides As Potent p56 Inhibitors.

- PubMed. (n.d.). Practical syntheses of a CXCR3 antagonist.

- ResearchGate. (n.d.). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors.

- PubChem. (n.d.).

- MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.

- NIH. (n.d.).

- ResearchGate. (n.d.).

- IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids.

- Organic Syntheses. (n.d.). picolinic acid hydrochloride.

- NIH. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.

- Benchchem. (n.d.). optimization of reaction conditions for the Curtius rearrangement.

- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

- NIH. (n.d.).

- Google Patents. (n.d.).

- PubMed Central. (n.d.). Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2.

- ChemicalBook. (n.d.). 2-Picolinic acid synthesis.

- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.

- Royal Society of Chemistry. (n.d.).

- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.

- Tikrit Journal of Pure Science. (2023).

- PubMed. (n.d.).

- AIDIC. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes.

- MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubMed. (n.d.). Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- The Royal Society of Chemistry. (n.d.). Thermolysis of azidoacrylates in continuous flow.

- AIR Unimi. (n.d.). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir.

- PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.

- Semantic Scholar. (n.d.). A 13C-NMR and IR study of isocyanides and some of their complexes.

- ResearchGate. (n.d.). (PDF) Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines.

- PMC. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.

- ResearchGate. (n.d.). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles)

- NIH. (n.d.).

- ResearchGate. (n.d.).

- ResearchG

Sources

- 1. researchgate.net [researchgate.net]

- 2. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]

- 9. [PDF] CXCR3 chemokine receptor-induced chemotaxis in human airway epithelial cells: role of p38 MAPK and PI3K signaling pathways. | Semantic Scholar [semanticscholar.org]

- 10. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Solubility and stability of 2-isocyanatopyridine

An In-depth Technical Guide to the Solubility and Stability of 2-Isocyanatopyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical physicochemical properties of this compound, focusing on its solubility and stability. These characteristics are paramount for its effective use in research and drug development, where precise control over reaction conditions and shelf-life is essential.

Introduction to this compound: A Versatile Reagent

This compound is a heterocyclic isocyanate that serves as a valuable building block in synthetic chemistry. Its utility stems from the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. The presence of the pyridine ring also imparts unique electronic properties and potential for further functionalization, making it a reagent of interest in medicinal chemistry and materials science. However, the reactivity that makes it so useful also presents challenges in terms of its stability and handling.

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-phase chemistry. Its solubility is dictated by the polarity imparted by the pyridine nitrogen and the isocyanate group, balanced by the aromatic nature of the pyridine ring.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Polarity Index | Solubility | Observations |

| Dichloromethane (DCM) | 3.1 | High | Readily dissolves to form a clear, colorless solution. |

| Chloroform | 4.1 | High | Similar to DCM, dissolves quickly. |

| Tetrahydrofuran (THF) | 4.0 | High | Soluble, but care must be taken as THF can contain water. |

| Acetonitrile (ACN) | 5.8 | High | A common solvent for reactions involving isocyanates. |

| Toluene | 2.4 | Moderate | Soluble, particularly with gentle warming. |

| Diethyl Ether | 2.8 | Moderate | Less soluble than in chlorinated solvents or THF. |

| Hexanes | 0.1 | Low | Largely insoluble in non-polar aliphatic hydrocarbons. |

| Water | 10.2 | Insoluble | Reacts rapidly to form unstable carbamic acid, which decomposes. |

The high solubility in moderately polar to polar aprotic solvents like DCM, THF, and acetonitrile makes these the preferred media for reactions involving this compound. The choice of solvent is critical not only for dissolution but also for controlling reactivity and minimizing side reactions.

Stability and Reactivity: A Double-Edged Sword

The stability of this compound is inversely related to its high reactivity. Understanding the factors that influence its degradation is crucial for its successful use and storage.

Sensitivity to Moisture

The primary pathway for the degradation of this compound is its reaction with water. This reaction proceeds through the formation of an unstable carbamic acid intermediate, which then decomposes to 2-aminopyridine and carbon dioxide. The newly formed 2-aminopyridine can then react with another molecule of this compound to form a disubstituted urea impurity.

Caption: Moisture-induced degradation pathway of this compound.

This reaction highlights the necessity of using anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) when handling this compound.

Thermal Stability

This compound can undergo thermal degradation, particularly at elevated temperatures. While specific decomposition temperatures can vary, it is generally recommended to store the compound at low temperatures (2-8 °C) to minimize degradation. At higher temperatures, dimerization or trimerization to form uretidinediones or isocyanurates can occur, although this is more common with aliphatic isocyanates. For this compound, polymerization can also be a concern over long-term storage at ambient temperatures.

pH Sensitivity

In aqueous environments, the stability of this compound is highly pH-dependent. Under acidic conditions, the pyridine nitrogen can be protonated, which can affect the reactivity of the isocyanate group. Under basic conditions, the rate of hydrolysis is significantly accelerated. Therefore, reactions involving this compound should be conducted under neutral or slightly acidic conditions in aprotic solvents to avoid these complications.

Experimental Protocol: Assessing the Stability of this compound via ¹H NMR

This protocol provides a method for evaluating the stability of this compound in a given solvent over time.

Caption: Workflow for assessing the stability of this compound.

Methodology:

-

Solution Preparation: In a glovebox or under a stream of inert gas, prepare a stock solution of this compound in the desired deuterated anhydrous solvent (e.g., CDCl₃, d₆-DMSO) to a final concentration of approximately 5 mg/mL.

-

Internal Standard: Add a known amount of an inert internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene) to the solution. The internal standard should have resonances that do not overlap with the analyte or expected degradation products.

-

Initial Analysis (t=0): Transfer the solution to an NMR tube, seal it, and acquire a quantitative ¹H NMR spectrum.

-

Incubation: Store the NMR tube under the desired test conditions (e.g., room temperature, 40 °C).

-

Time-Point Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, 24 hours).

-

Data Analysis: For each spectrum, integrate the area of a characteristic peak of this compound and a peak from the internal standard. The ratio of these integrals will be proportional to the concentration of this compound. The appearance of new peaks corresponding to 2-aminopyridine and the urea by-product can also be monitored.

Safe Handling and Storage Recommendations

Given its reactivity, the following handling and storage procedures are recommended to ensure the integrity of this compound:

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8 °C. The use of a desiccator is also advised.

-

Handling: Always handle in a well-ventilated fume hood. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Solvents: Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

-

Disposal: Quench excess or waste this compound by slowly adding it to a stirred solution of a high boiling point alcohol, such as isopropanol or butanol, to form the corresponding carbamate before disposal.

Conclusion

This compound is a powerful reagent with significant potential in chemical synthesis. Its utility is, however, intrinsically linked to its reactivity, which necessitates careful consideration of its solubility and stability. By understanding its sensitivity to moisture and temperature, and by employing appropriate handling and experimental techniques, researchers can effectively harness the synthetic capabilities of this versatile molecule while ensuring the reproducibility and success of their experiments.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138545, this compound. Retrieved from [Link]

A Technical Guide to 2-Isocyanatopyridine: Commercial Availability, Synthesis, and Application

This guide provides an in-depth analysis of 2-isocyanatopyridine (CAS No. 4737-19-3), a versatile heterocyclic building block crucial for professionals in research, development, and pharmaceutical sciences. We will explore its commercial landscape, fundamental physicochemical properties, reactivity profile, and key applications, grounded in established scientific principles and supported by authoritative references.

Introduction to this compound

This compound is an aromatic organic compound featuring a pyridine ring substituted at the 2-position with a highly reactive isocyanate (–N=C=O) functional group. This unique combination of a basic pyridine scaffold and an electrophilic isocyanate moiety makes it a valuable intermediate in the synthesis of a wide array of complex molecules. Its significance is particularly pronounced in medicinal chemistry, where the pyridine ring is a well-established pharmacophore found in numerous approved drugs, and the isocyanate group serves as a powerful handle for constructing ureas, carbamates, and other functional linkages.[1]

The core utility of this compound stems from the pronounced electrophilicity of the central carbon atom in the isocyanate group, which is susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in creating diverse molecular architectures for drug discovery, materials science, and coordination chemistry.[2]

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4737-19-3 | [3][4][5] |

| Molecular Formula | C₆H₄N₂O | [4][] |

| Molecular Weight | 120.11 g/mol | [][7] |

| Appearance | Pale Purple to Light Grey Solid | [3] |

| Melting Point | 220-224°C | [3] |

| Boiling Point | 181.9±13.0 °C (Predicted) | [3] |

| Density | 1.12±0.1 g/cm³ (Predicted) | [3] |

Spectroscopic Data: While specific spectra are best obtained from the supplier for a given batch, the key identifying features are predictable:

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature is a very strong, sharp absorption band around 2250-2280 cm⁻¹ , characteristic of the asymmetric stretching vibration of the isocyanate (–N=C=O) group. Other expected peaks will correspond to aromatic C-H and C=N/C=C stretching vibrations of the pyridine ring.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will display signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the four protons on the pyridine ring. The specific chemical shifts and coupling patterns are sensitive to the substituent's position.[9][10]

-

¹³C NMR: The isocyanate carbon will appear as a characteristic signal around δ 120-130 ppm . The spectrum will also show five distinct signals for the pyridine ring carbons.[9]

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (approx. 120.03).[11]

Commercial Availability and Procurement

This compound is readily available as a research chemical from numerous specialized suppliers. It is typically offered in various purities, with >97% being common for synthetic applications.

Table 2: Representative Commercial Suppliers

| Supplier | Purity/Grade | Common Pack Sizes | Storage Temp. |

| BOC Sciences | Building Block | Inquire | -20°C |

| United States Biological | Highly Purified | Inquire | -20°C |

| Oakwood Chemical | >97% | 1g, 5g, 25g | Ambient |

| Georganics | High Purity | mg to multi-kg | Inquire |

| Chemlyte Solutions | 99.0% | Grams, Kilograms | Cool, Dry Place |

| Hangzhou Huarong Pharm | >98% | Inquire | Cool, Dry Place |

Note: This table is illustrative and not exhaustive. Researchers should always consult supplier websites for the most current information.[5][][12][13][14]

Procurement and Storage Considerations: Due to the reactivity of the isocyanate group, particularly with moisture, proper storage is critical to maintain its integrity. The compound is often shipped under an inert atmosphere and should be stored in a tightly sealed container at the recommended temperature, which is frequently -20°C for long-term stability.[3][12][15]

Synthesis of this compound

While commercially available, understanding the synthesis routes of this compound is valuable for researchers who may need to prepare it in-house or synthesize derivatives. The primary methods leverage common organic transformations:

-

Phosgenation of 2-Aminopyridine: The reaction of 2-aminopyridine with phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene) is a direct method to form the isocyanate. This reaction must be conducted with extreme caution due to the high toxicity of phosgene.[2]

-

Curtius Rearrangement: This classical method involves the thermal or photochemical rearrangement of a 2-picolinoyl azide (derived from the corresponding carboxylic acid). The acyl azide rearranges to the isocyanate with the loss of nitrogen gas. This route avoids the use of phosgene.[2]

Reactivity Profile and Mechanistic Insights

The chemical behavior of this compound is dominated by the electrophilic nature of the isocyanate carbon. This allows for facile nucleophilic addition reactions, which are the basis for its synthetic utility.

Caption: General reactivity of this compound with common nucleophiles.

A. Reaction with Amines (Urea Formation): This is typically a rapid and high-yielding reaction. The lone pair of the amine nitrogen attacks the isocyanate carbon, followed by proton transfer to form a stable substituted urea. The reaction is generally fastest with primary amines and slightly slower with more sterically hindered secondary amines.[2][16]

B. Reaction with Alcohols (Carbamate Formation): The reaction with alcohols produces carbamates (urethanes). This process is fundamental to the production of polyurethanes in materials science. Compared to amination, this reaction is slower and often requires a catalyst, such as a tertiary amine (e.g., DABCO) or an organotin compound, to proceed at a practical rate.[2][16]

C. Reaction with Thiols (Thiocarbamate Formation): In a similar fashion, thiols react to form thiocarbamates. This reaction is generally slower than that with either amines or alcohols and almost always necessitates the use of a catalyst.[16]

Key Applications in Research and Development

The utility of this compound is demonstrated across several scientific disciplines.

-

Drug Discovery: This is arguably the most significant area of application. It serves as a key intermediate in the synthesis of biologically active molecules. For example, it has been used to prepare benzothiazole analogs as potent and selective p56lck inhibitors (for autoimmune disorders) and to synthesize ergolines as antagonists of the chemokine receptor CXCR3 (implicated in inflammatory diseases).[3][][12] The pyridine moiety often enhances solubility and provides a key interaction point with biological targets.[17]

-

Polymer and Materials Science: The isocyanate group can be used to incorporate the pyridine functional unit into polymer backbones or as a cross-linking agent. This can imbue materials with unique properties such as improved thermal stability or specific functionalities for applications like gas separation membranes.[2]

-

Coordination Chemistry: The pyridine nitrogen can coordinate with metal ions, allowing this compound and its derivatives to be used as ligands in the formation of metal complexes. These complexes are investigated for their potential in catalysis, luminescence, and chemical sensing.[2][18]

Experimental Protocol: Synthesis of 1-(n-Butyl)-3-(pyridin-2-yl)urea

This protocol details a representative reaction of this compound with a primary amine.

Objective: To synthesize a substituted urea via nucleophilic addition.

Materials:

-

This compound (1.0 eq)

-

n-Butylamine (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask with stir bar

-

Addition funnel

-

Nitrogen or Argon supply

-

Ice bath

-

Rotary evaporator

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under a positive pressure of nitrogen.

-

Reagent Preparation: Dissolve this compound in anhydrous THF in the reaction flask. In the addition funnel, prepare a solution of n-butylamine in anhydrous THF.

-

Reaction: Cool the flask containing the this compound solution to 0°C using an ice bath.

-

Addition: Add the n-butylamine solution dropwise from the addition funnel to the stirred isocyanate solution over approximately 20-30 minutes. A precipitate may form during the addition.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.

-

Workup: Remove the solvent (THF) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure urea product.

-

Characterization: Confirm the identity and purity of the product using NMR, IR spectroscopy, and melting point analysis.

Caption: Experimental workflow for the synthesis of a substituted urea.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

GHS Hazards: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[15][19]

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin, eyes, and clothing. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture.[15]

-

First Aid:

-

Inhalation: Move the person to fresh air immediately.[19]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[19]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[19]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[19]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like water, acids, and strong bases.[5][15]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

This compound CAS # 4737-19-3 - TradingChem.com. [Link]

-

This compound | C6H4N2O | CID 577567 - PubChem. [Link]

-

SAFETY DATA SHEET - Fisher Scientific (2-Chloro-5-isocyanatopyridine). [Link]

-

2-Isocyanato-pyridine - Oakwood Chemical. [Link]

-

Pyridine-2-isocyanate - High purity | EN - Georganics. [Link]

-

Nucleophilic attack at co-ordinated isocyanides promoted by the 2-pyridyl ligand - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

-

Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - R Discovery. [Link]

-

(PDF) Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Buy this compound | 4737-19-3 [smolecule.com]

- 3. This compound CAS#: 4737-19-3 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound CAS # 4737-19-3 [tradingchem.com]

- 7. This compound | C6H4N2O | CID 577567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. usbio.net [usbio.net]

- 13. 2-Isocyanato-pyridine [oakwoodchemical.com]

- 14. Pyridine-2-isocyanate - High purity | EN [georganics.sk]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Nucleophilic attack at co-ordinated isocyanides promoted by the 2-pyridyl ligand - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. fishersci.com [fishersci.com]

Spectroscopic Unveiling of 2-Isocyanatopyridine: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the spectroscopic characteristics of 2-isocyanatopyridine (C₆H₄N₂O), a valuable heterocyclic building block in medicinal chemistry and materials science.[][2] As a reactive isocyanate, its precise structural elucidation is paramount for ensuring the integrity of synthetic pathways and the functional properties of resulting molecules. This document moves beyond a simple data repository to offer field-proven insights into the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical considerations.

The Structural and Reactive Landscape of this compound

This compound is an aromatic compound featuring a pyridine ring substituted with a highly electrophilic isocyanate functional group (-N=C=O) at the 2-position.[3] This arrangement imparts a unique electronic and steric environment that is directly reflected in its spectroscopic signatures. The isocyanate group's reactivity, particularly its susceptibility to nucleophilic attack by water and other protic species, necessitates careful handling and specific protocols for spectroscopic analysis to prevent sample degradation and ensure data accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted and Interpretive Analysis

Obtaining pristine experimental NMR spectra for this compound is challenging due to its reactivity. The compound can readily react with trace moisture in deuterated solvents or even undergo self-polymerization, leading to complex and often uninterpretable spectra. Consequently, experimental data is scarce in publicly available literature.

To provide a comprehensive understanding, this section presents a predicted ¹H and ¹³C NMR analysis, which serves as a robust baseline for researchers. These predictions are generated using advanced computational algorithms that consider the intricate electronic effects of the pyridine nitrogen and the isocyanate substituent.[4][5][6][7][8][9][10][11]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by four distinct signals in the aromatic region, corresponding to the four protons on the pyridine ring.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.25 | Doublet of doublets | H6 |

| ~7.80 | Triplet of doublets | H4 |

| ~7.40 | Doublet | H3 |

| ~7.15 | Triplet | H5 |

Causality Behind Predicted Shifts:

-

H6 Proton (ortho to Nitrogen): The proton at the 6-position is predicted to be the most deshielded. This is due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom and its proximity to the isocyanate group.

-

H4 Proton (para to Nitrogen): The H4 proton is also significantly deshielded due to the cumulative electron-withdrawing effects of the nitrogen and the isocyanate group, transmitted through the aromatic system.

-

H3 and H5 Protons: These protons are expected to appear at relatively higher fields (more shielded) compared to H6 and H4. Their specific chemical shifts are influenced by a combination of inductive and mesomeric effects within the pyridine ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reveals six distinct signals, one for each carbon atom in this compound.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~152.0 | C2 |

| ~149.5 | C6 |

| ~138.0 | C4 |

| ~129.0 | NCO |

| ~123.0 | C5 |

| ~118.0 | C3 |

Expert Interpretation:

-

C2 Carbon: The carbon atom directly attached to both the ring nitrogen and the isocyanate group is predicted to be the most deshielded carbon, appearing at the lowest field. This is a consequence of the powerful additive electron-withdrawing effects of these two electronegative groups.

-

Isocyanate Carbon (NCO): The carbon of the isocyanate group itself is expected to resonate in the range of 120-130 ppm, a characteristic chemical shift for isocyanate carbons.[12]

-

Pyridine Ring Carbons (C3-C6): The chemical shifts of the remaining pyridine carbons are dictated by their position relative to the nitrogen and the isocyanate substituent, following predictable electronic trends for substituted pyridines.[4][6]

Experimental Protocol for NMR Data Acquisition

Given the reactive nature of this compound, the following protocol is recommended to maximize the chances of obtaining a clean spectrum.

NMR Data Acquisition Workflow. A step-by-step protocol for preparing and analyzing reactive this compound.

Self-Validating System: The initial rapid ¹H NMR scan serves as a crucial quality control step. The presence of broad peaks or unexpected signals would indicate sample decomposition or the presence of impurities, invalidating the subsequent data acquisition.

Infrared (IR) Spectroscopy: Identifying the Key Functional Group

Infrared spectroscopy is a powerful and rapid technique for confirming the presence of the isocyanate functional group, which exhibits a strong and characteristic absorption band.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 - 2240 | Strong, Sharp | Asymmetric C=N=O stretch |

| ~1600 - 1400 | Medium to Strong | C=C and C=N ring stretching vibrations |

| ~1300 - 1000 | Medium | C-H in-plane bending |

| Below 900 | Medium to Weak | C-H out-of-plane bending |

Authoritative Grounding: The most prominent feature in the IR spectrum of an isocyanate is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group.[13][14][15][16] This band typically appears in the 2275-2240 cm⁻¹ region. For this compound, this peak is expected to be a dominant feature, providing unambiguous evidence of the isocyanate functionality. The pyridine ring gives rise to characteristic absorptions in the 1600-1400 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations.

Experimental Protocol for FTIR Data Acquisition

FTIR-ATR Experimental Workflow. A streamlined process for obtaining the IR spectrum of this compound.

Expertise & Experience: The use of an Attenuated Total Reflectance (ATR) accessory is highly recommended for this compound. This technique requires minimal sample preparation and minimizes the risk of exposure to atmospheric moisture, which could lead to the formation of a urea derivative and complicate the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation pattern under electron ionization (EI).

Mass Spectral Data

| m/z | Proposed Fragment |

| 120 | [M]⁺ (Molecular Ion) |

| 92 | [M - CO]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

| 65 | [C₄H₃N]⁺ |

| 51 | [C₄H₃]⁺ |

Trustworthiness: The molecular ion peak ([M]⁺) is expected at an m/z of 120, corresponding to the molecular weight of this compound (C₆H₄N₂O).[3][17] The presence of this peak confirms the identity of the compound.

Fragmentation Pathway

The fragmentation of this compound under EI-MS is expected to proceed through characteristic pathways for aromatic compounds.[18][19][20]

Plausible MS Fragmentation Pathway. Key fragmentation steps for this compound under electron ionization.

Causality in Fragmentation:

-

Loss of Carbon Monoxide: A common fragmentation pathway for isocyanates is the loss of a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 92.

-

Loss of the Isocyanate Group: Cleavage of the C-N bond can result in the loss of the entire isocyanate group (·NCO), generating the stable pyridyl cation at m/z 78.

-

Ring Fragmentation: Subsequent fragmentation of the pyridyl cation can lead to the loss of HCN, producing fragments at lower m/z values, such as 51.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample via a Gas Chromatography (GC) interface (GC-MS) for volatile compounds or a direct insertion probe for less volatile solids. GC-MS is preferable as it also provides purity information.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-200 to capture the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound requires a nuanced approach that accounts for its inherent reactivity. While experimental IR and MS data provide definitive structural information, NMR analysis often relies on predictive methods supplemented by careful experimental design. This guide has provided a comprehensive overview of the expected spectroscopic data, the rationale behind the spectral features, and robust protocols for data acquisition. By integrating these field-proven insights, researchers and drug development professionals can confidently utilize this compound in their synthetic endeavors, ensuring both scientific rigor and successful outcomes.

References

-

Kleinpeter, E., et al. (2000). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 40(1), 148-154. Available at: [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

Klein, E., et al. (2007). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]

-

NMRium. (n.d.). Predict. Retrieved from [Link]

-

Wishart DS, et al. (2024). PROSPRE - ¹H NMR Predictor. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

CDC Stacks. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 8(5), 523-529. Retrieved from [Link]

-

Novotny, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15016-15029. Available at: [Link]

-

MDPI. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Polymers, 12(7), 1498. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of poly(ether urethane) derived from... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of MDI. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine;isocyanate. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIH. (n.d.). Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

-

PMC. (n.d.). ¹³C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.

-

Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

-

Slideshare. (n.d.). Fragmentation Pattern in Mass Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Steffen's Chemistry Pages. (n.d.). ¹³C chemical shifts. Retrieved from [Link]

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Iron Bispyridine Bisdicyanamide, Fe[C₅H₅N]₂[N(CN)₂]₂. Retrieved from [Link]

-

Polymer Synergies. (n.d.). Solid state two-dimensional NMR studies of polymeric diphenylmethane diisocyanate (PMDI) reaction in wood. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectroscopic reference state of p-tolyl isocyanate (red curve...). Retrieved from [Link]

-

CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

Sources

- 2. This compound CAS#: 4737-19-3 [m.chemicalbook.com]

- 3. This compound | C6H4N2O | CID 577567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR chemical shift prediction of pyridines [stenutz.eu]

- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 7. Simulate and predict NMR spectra [nmrdb.org]

- 8. Visualizer loader [nmrdb.org]

- 9. app.nmrium.com [app.nmrium.com]

- 10. PROSPRE [prospre.ca]

- 11. Download NMR Predict - Mestrelab [mestrelab.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Fragmentation Pattern in Mass Spectra | PPTX [slideshare.net]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Unlocking New Frontiers: A Technical Guide to Potential Research Areas for 2-Isocyanatopyridine Derivatives

Abstract

The 2-isocyanatopyridine scaffold represents a versatile and highly reactive building block with significant, yet underexplored, potential in drug discovery, materials science, and catalysis. The strategic placement of the isocyanate group at the 2-position of the pyridine ring imparts a unique combination of electronic properties and steric accessibility, creating a gateway to a diverse chemical space. This guide provides an in-depth exploration of promising research avenues for this compound derivatives. We will delve into the synthesis of novel bioactive agents, including kinase inhibitors, the development of advanced functional polymers, and the design of innovative catalytic systems. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, detailed methodologies to stimulate and guide future investigations in this exciting area of chemistry.

The Unique Chemical Profile of this compound: A Gateway to Innovation

This compound is an intriguing heterocyclic compound characterized by the presence of a highly electrophilic isocyanate group directly attached to the 2-position of a pyridine ring. This specific arrangement governs its reactivity and opens up a plethora of synthetic possibilities. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity, coupled with the ability of the pyridine nitrogen to act as a hydrogen bond acceptor or a metal coordinating site, forms the foundation for its diverse applications.

The primary mode of reaction for this compound involves the addition of nucleophiles to the isocyanate moiety, leading to the formation of stable urea, carbamate, and thiocarbamate derivatives. These reactions are typically high-yielding and proceed under mild conditions, making them amenable to the creation of large compound libraries for high-throughput screening.

Potential Research Area 1: Drug Discovery and Medicinal Chemistry

The pyridine ring is a well-established pharmacophore present in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its favorable physicochemical properties make it a privileged scaffold in medicinal chemistry. The derivatization of this compound offers a rapid and efficient route to novel bioactive molecules.

Urea Derivatives as Kinase Inhibitors

A particularly promising avenue of research lies in the synthesis of N-(2-pyridyl) urea derivatives as kinase inhibitors.[2] Many successful kinase inhibitors, such as Sorafenib, feature a urea-based hinge-binding motif. The 2-pyridyl urea scaffold can mimic this interaction, with the pyridine nitrogen and urea NH groups forming crucial hydrogen bonds with the kinase hinge region.

Rationale for Exploration: The vast and largely unexplored chemical space accessible by varying the nucleophilic amine partner in the reaction with this compound allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The synthesis is straightforward, enabling the rapid generation of diverse libraries for screening against various kinase targets implicated in oncology, inflammation, and other diseases.

Experimental Protocol: Synthesis of a Representative N-(2-pyridyl) Urea Derivative

This protocol describes the synthesis of a generic N-(aryl)-N'-(2-pyridyl)urea.

-

Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of the desired amine in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).

-

Reaction Initiation: To the stirred solution of the amine, add a solution of 1.0 equivalent of this compound in the same anhydrous solvent dropwise at room temperature.[3]

-

Reaction Monitoring: The reaction is typically exothermic and proceeds rapidly. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is usually complete within 1-4 hours.

-

Work-up and Purification:

-

Upon completion, if a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-(aryl)-N'-(2-pyridyl)urea.

-

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. Representative spectral data for N,N'-dipyridyl ureas can be found in the literature.[4][5]

Data Presentation: Biological Activity of Pyridyl Urea Kinase Inhibitors

The following table summarizes the inhibitory activity of selected pyridyl urea derivatives against various kinases, demonstrating the potential of this scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 2 | ASK1 | 1.55 ± 0.27 | [6] |

| Compound 6 | ASK1 | 2.92 ± 0.28 | [7] |

| Compound 8e | VEGFR-2 | 3930 ± 730 | [8] |

| Compound 8n | VEGFR-2 | >10000 | [8] |

| Compound 5a | ROCK1 | 170 ± 10 | [9] |

| Compound 5g-Mes | ROCK1 | 50 ± 1 | [9] |

Carbamate and Thiocarbamate Derivatives as Enzyme Inhibitors

The reaction of this compound with alcohols and thiols provides access to 2-pyridyl carbamates and thiocarbamates, respectively. These functional groups are also prevalent in bioactive molecules and can act as covalent or non-covalent inhibitors of various enzymes, such as serine hydrolases and acetylcholinesterase.[10][11]

Rationale for Exploration: The carbamate moiety can act as a leaving group in covalent inhibition or participate in key hydrogen bonding interactions within an enzyme's active site. The 2-pyridyl group can provide additional binding interactions and modulate the reactivity of the carbamate or thiocarbamate. This area is significantly less explored than the corresponding ureas and offers substantial opportunities for discovering novel enzyme inhibitors.

Experimental Protocol: Synthesis of a Representative 2-Pyridyl Carbamate

This protocol outlines the general synthesis of an O-aryl-N-(2-pyridyl)carbamate.

-

Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve 1.0 equivalent of the desired alcohol or phenol and a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent like THF or DCM.

-

Reaction Initiation: To the stirred solution, add a solution of 1.0 equivalent of this compound in the same solvent dropwise at room temperature.

-

Reaction Monitoring and Work-up: Follow the same procedure as for the urea synthesis (Section 2.1). Purification is typically achieved by column chromatography.

-

Characterization: Characterize the final product by NMR, MS, and IR spectroscopy.

Multicomponent Reactions for Rapid Library Synthesis

Isocyanides are powerful reagents in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules in a single step.[12][13] this compound, while technically an isocyanate, can conceptually be considered in the design of novel MCRs or Ugi-type reactions where the isocyanate serves as a key reactive component.

Rationale for Exploration: The development of novel MCRs involving this compound would provide a highly efficient method for generating vast libraries of structurally diverse and complex pyridine-containing compounds for biological screening. The convergence and atom economy of MCRs are highly desirable in modern drug discovery. A plausible Ugi-type reaction could involve 2-aminopyridine, an aldehyde/ketone, an isocyanide, and an in-situ generated isocyanate from a carboxylic acid derivative, though this remains a speculative but intriguing research direction. More directly, this compound can be used as a component in reactions that generate heterocyclic scaffolds.

Logical Relationship: Ugi Four-Component Reaction

Caption: General workflow of the Ugi four-component reaction.

Potential Research Area 2: Advanced Materials Science

The incorporation of pyridine units into polymer backbones can impart desirable properties such as thermal stability, altered electronic conductivity, and unique optical characteristics.[10][14] The high reactivity of this compound makes it an attractive monomer for the synthesis of novel functional polymers.

Pyridine-Containing Polyurethanes and Polyureas

This compound can be reacted with diols and diamines to produce polyurethanes and polyureas, respectively. The resulting polymers would feature a 2-pyridyl moiety pendant to the main polymer chain at regular intervals.

Rationale for Exploration: The pyridine nitrogen in these polymers can serve as a site for post-polymerization modification, such as quaternization to create charged polymers for applications in membranes or as antimicrobial surfaces. Furthermore, the pyridine units can act as ligands to coordinate with metal ions, leading to the formation of metallopolymers with interesting catalytic, electronic, or magnetic properties. The synthesis of polyurethanes with pyridine moieties in the main chain has been reported, but the use of this compound to create pendant pyridyl groups is a less explored and promising area.[15][16]

Experimental Workflow: Synthesis of a 2-Pyridyl-Containing Polyurethane

Caption: Conceptual workflow for the synthesis of a polyurethane with pendant 2-pyridyl groups.

Potential Research Area 3: Innovative Catalysis

The 2-pyridyl group is a classic ligand in coordination chemistry.[17] Derivatives of this compound can be designed to act as novel ligands for transition metal catalysts.

N-(2-pyridyl) Urea and Thiourea Ligands

The reaction of this compound with primary amines or thiols can be used to synthesize bidentate N,N'- or N,S-ligands. The resulting urea or thiourea derivative can coordinate to a metal center through the pyridine nitrogen and one of the urea/thiourea heteroatoms.

Rationale for Exploration: The electronic and steric properties of these ligands can be easily tuned by changing the substituent on the second nitrogen or the sulfur atom. This modularity allows for the creation of a wide range of ligands for various catalytic applications, including cross-coupling reactions, oxidation, and hydrogenation. The hemilabile nature of the pyridyl-metal bond in some of these complexes can be exploited to create open coordination sites for substrate binding and activation.[10] Metal complexes with pyridine-containing macrocycles have shown significant catalytic activity, suggesting that simpler, more accessible ligands derived from this compound could also be highly effective.[2][18]

Logical Relationship: Ligand Synthesis and Complexation

Caption: Pathway from this compound to a potential catalyst.

Conclusion and Future Outlook

This compound is a reagent with vast, largely untapped potential. Its unique reactivity profile allows for the straightforward synthesis of a wide array of derivatives with promising applications in medicinal chemistry, materials science, and catalysis. The research areas outlined in this guide—kinase inhibitors, novel enzyme inhibitors, advanced polymers, and innovative catalytic systems—represent fertile ground for future investigations. The provided experimental frameworks are intended to serve as a starting point for researchers to explore this versatile molecule and unlock its full potential to address challenges in science and technology. The continued exploration of this compound and its derivatives is certain to lead to exciting discoveries and valuable new chemical entities.

References

-

Novel pyridinium derivatives as inhibitors for acetylcholinesterase. PubMed - NIH. Available at: [Link]

-

Passerini reaction. Wikipedia. Available at: [Link]

-